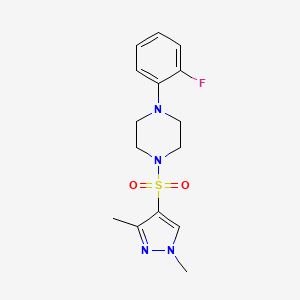

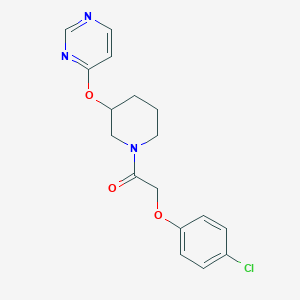

![molecular formula C19H19N3O6 B2519839 5-(2,3-二甲氧基苯基)-1,3-二甲基-5,9-二氢呋并[3',4':5,6]吡啶并[2,3-d]嘧啶-2,4,6(1H,3H,8H)-三酮 CAS No. 877649-10-0](/img/structure/B2519839.png)

5-(2,3-二甲氧基苯基)-1,3-二甲基-5,9-二氢呋并[3',4':5,6]吡啶并[2,3-d]嘧啶-2,4,6(1H,3H,8H)-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthetic routes includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid. The resulting precursor undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

科学研究应用

The pyridopyrimidine moiety combines pyridine and pyrimidine rings, resulting in four possible skeletons based on the nitrogen atom’s position in pyridine (Figure 1). These structures have attracted significant interest due to their biological potential. Notably, pyridopyrimidines appear in relevant drugs and have been studied extensively for new therapeutic applications .

!Pyridopyrimidine structures

Biological Activities and Synthetic Routes

Let’s explore the specific applications of STK981359:

a. Antitumor Activity: STK981359 exhibits antitumor effects. For instance, it inhibits dihydrofolate reductase (DHFR) and demonstrates good antitumor activity against carcinosarcoma in rats .

b. Threonine Tyrosine Kinase (TTK) Inhibition: STK981359 is a selective orally bioavailable TTK inhibitor . TTK plays a crucial role in cell division, making it an attractive target for cancer therapy.

c. CDK Enzyme Inhibition: In a study involving thiazolopyrimidine derivatives, compound 16 (similar to STK981359) displayed excellent anticancer activity by inhibiting the CDK enzyme, leading to apoptosis in human cancer cell lines .

d. Other Activities: Beyond cancer-related applications, pyridopyrimidines have broad-spectrum activities, including antibacterial, CNS depressant, anticonvulsant, and antipyretic effects .

Examples of Interesting Molecules

STK981359 shares structural features with molecules like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (with potential activity against rheumatoid arthritis) .

作用机制

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which stk981359 belongs, have been reported to target a variety of enzymes and receptors, including tyrosine kinase , dihydrofolate reductase , and others .

Mode of Action

For instance, some pyridopyrimidine derivatives inhibit dihydrofolate reductase, thereby reducing the synthesis of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This leads to a halt in the synthesis of RNA and DNA, causing the death of cancer cells .

Biochemical Pathways

For example, some pyridopyrimidine derivatives act as inhibitors for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Result of Action

Pyridopyrimidine derivatives have been reported to have potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents .

属性

IUPAC Name |

8-(2,3-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c1-21-16-14(17(23)22(2)19(21)25)12(13-10(20-16)8-28-18(13)24)9-6-5-7-11(26-3)15(9)27-4/h5-7,12,20H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXGEMWDQYPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

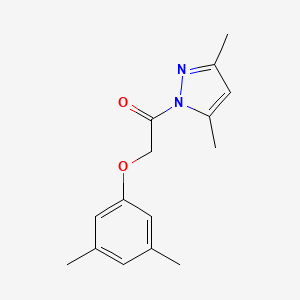

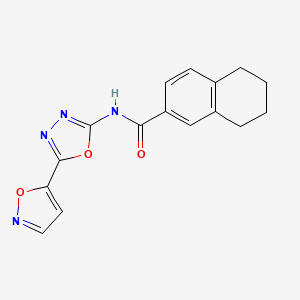

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)

![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)

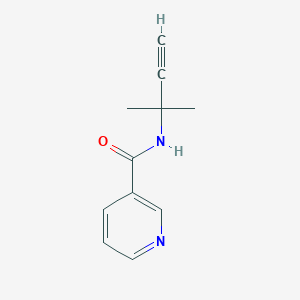

![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)

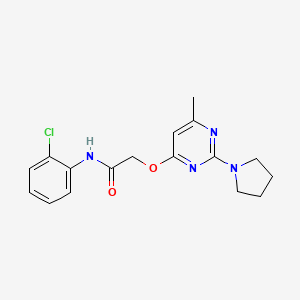

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)